molecular formula C17H17N5O2 B2548287 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1004637-68-6

4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2548287
CAS RN: 1004637-68-6
M. Wt: 323.356
InChI Key: VFLLKHQKIVTCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. While the specific compound is not directly reported in the provided papers, similar benzamide derivatives have been synthesized and evaluated for their biological activities, such as anti-inflammatory and anti-cancer properties, as well as their ability to inhibit various enzymes .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the use of starting materials that are of interest in drug chemistry. For example, one of the papers describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, also known as antipyrine . Another paper reports the synthesis of substituted benzamide derivatives through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . Although the exact synthesis route for the compound is not provided, these methods suggest possible pathways that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that can significantly alter the compound's properties and biological activity. The papers do not provide specific details on the molecular structure analysis of the compound , but they do discuss the synthesis and characterization of related compounds, which implies that techniques such as NMR, IR, and mass spectrometry could be used to analyze the structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. The papers provided discuss the synthesis of these compounds, which involves chemical reactions such as 1,3-dipolar cycloaddition and subsequent rearrangement . These reactions are typically performed under mild conditions and can sometimes be catalyst-free, indicating a potential for a wide range of chemical modifications to the benzamide core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not detail the specific properties of the compound , but they do suggest that these compounds have the potential to bind nucleotide protein targets, which is indicative of their chemical reactivity . Additionally, the synthesis methods imply that these compounds could have varying solubility and stability, depending on the substituents attached to the benzamide core .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis and potential applications of compounds related to 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide often focuses on their antimicrobial and antiviral properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, highlighting the broad spectrum of biological activities these compounds can exhibit (Bondock, Adel, & Etman, 2016). Similarly, the synthesis and evaluation of thiopyrimidine-glucuronide compounds with promising biological activities (Wanare, 2022) indicate the potential for developing new therapeutic agents based on modifications of the pyrimidine structure.

Anticancer Research

The exploration of pyrimidine derivatives for anticancer applications is another significant area of research. A range of new compounds, including 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, have been synthesized and assessed for their anti-tumor activities. This research underscores the versatility of the pyrimidine core in generating novel therapeutic agents (Abu-Hashem & Aly, 2017). Additionally, the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020) further exemplifies the broad therapeutic potential of pyrimidine-based compounds.

Development of Antiviral Agents

The quest for effective antiviral agents has led to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which show remarkable activity against avian influenza virus, highlighting the potential of pyrimidine and pyrazole derivatives in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-4-6-13(7-5-10)16(24)19-14-8-12(3)21-22(14)17-18-11(2)9-15(23)20-17/h4-9H,1-3H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLLKHQKIVTCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.